molecular formula C22H30N6O2 B2515297 8-(4-benzylpiperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 361174-98-3

8-(4-benzylpiperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2515297
CAS No.: 361174-98-3
M. Wt: 410.522
InChI Key: RWMLICWRQFFVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-benzylpiperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure features a purine core substituted with a benzylpiperazine moiety, an isopentyl group, and a methyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-benzylpiperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group can be introduced via a nucleophilic substitution reaction, where a halogenated purine derivative reacts with benzylpiperazine.

    Addition of the Isopentyl Group: The isopentyl group can be added through an alkylation reaction, using an appropriate alkyl halide and a base.

    Methylation: The final step involves the methylation of the purine core, which can be achieved using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(4-benzylpiperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the purine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzylpiperazine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with various nucleophiles.

Scientific Research Applications

8-(4-benzylpiperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: It is used in pharmacological studies to understand its effects on various biological targets, including receptors and enzymes.

    Biochemistry: The compound is utilized in biochemical assays to investigate its interaction with proteins and other biomolecules.

    Industrial Applications: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-benzylpiperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-benzylpiperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

8-(4-benzylpiperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to unique pharmacological profiles.

Properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-16(2)9-10-28-18-19(25(3)22(30)24-20(18)29)23-21(28)27-13-11-26(12-14-27)15-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMLICWRQFFVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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